molecular formula C21H23N3O3S B11261588 4-ethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

4-ethyl-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11261588
M. Wt: 397.5 g/mol
InChI Key: YNWWHGMPNIPRHC-UHFFFAOYSA-N
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Description

4-ETHYL-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyridazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the propoxy group. The final steps involve the sulfonation of the benzene ring and the coupling of the pyridazine derivative with the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-ETHYL-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-ETHYL-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridazine ring can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHYL-N-[3-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE
  • 4-ETHYL-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE

Uniqueness

4-ETHYL-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the propoxy group on the pyridazine ring, which can influence its chemical reactivity and binding properties. This makes it distinct from similar compounds with different alkoxy groups.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

4-ethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H23N3O3S/c1-3-14-27-21-13-12-20(22-23-21)17-6-5-7-18(15-17)24-28(25,26)19-10-8-16(4-2)9-11-19/h5-13,15,24H,3-4,14H2,1-2H3

InChI Key

YNWWHGMPNIPRHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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